molecular formula C8H15ClFNO2 B2543734 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride CAS No. 2402830-64-0

4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride

Cat. No.: B2543734
CAS No.: 2402830-64-0
M. Wt: 211.66
InChI Key: AYICSYVTJSMFAM-WDJAFQARSA-N
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Description

4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid hydrochloride is a fluorinated cyclohexane derivative featuring an aminomethyl group at the 4-position and a carboxylic acid moiety. The fluorine substituent introduces electronegativity and metabolic stability, while the hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and synthetic applications .

Properties

IUPAC Name

4-(aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2.ClH/c9-8(5-10)3-1-6(2-4-8)7(11)12;/h6H,1-5,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYICSYVTJSMFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of cyclohexane derivatives followed by the introduction of the aminomethyl group and carboxylation. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Synthetic and Catalytic Hydrogenation Reactions

The compound’s synthesis often involves catalytic hydrogenation and isomerization. A patented single-step process (US4048222A) converts p-aminomethylbenzoic acid to the trans-isomer using 5% ruthenium on activated carbon under high-pressure hydrogen (50–150 kg/cm²) and elevated temperatures (80–150°C) . Key parameters include:

ParameterConditionsYield (%)Trans/Cis Ratio
CatalystRu/C (5%)8889/11
Solvent14N HCl7578/22
Temperature150°C

This method achieves >85% yield with minimal cis-isomer formation, outperforming traditional Pt or Pd catalysts .

Hydrolysis and Salt Formation

The hydrochloride salt form enhances solubility and stability. Industrial-scale production (WO2021107047A1) involves hydrolyzing intermediates like 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate under basic or acidic conditions . Hydrolysis typically yields:

  • Carboxylic acid derivatives (via ester cleavage).

  • Amino alcohol derivatives (via aminomethyl group retention).

Key reagents include:

  • 20% aqueous NaOH for saponification.

  • Concentrated HCl for salt precipitation.

Substitution Reactions

The fluorine atom participates in nucleophilic substitution. Studies highlight its replacement by nucleophiles (e.g., hydroxide, amines) under basic conditions . For example:

C8H15ClFNO2+NH3C8H15ClN2O2+HF\text{C}_8\text{H}_{15}\text{ClFNO}_2 + \text{NH}_3 \rightarrow \text{C}_8\text{H}_{15}\text{ClN}_2\text{O}_2 + \text{HF}

This reactivity is critical for generating analogs with modified bioactivity.

Oxidation and Reduction

  • Oxidation : The carboxylic acid group can be oxidized to carboxylate derivatives using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction : The aminomethyl group reduces to primary amines with LiAlH₄ or NaBH₄ , enabling structural diversification.

Enzymatic and Metabolic Stability

Fluorine’s presence enhances metabolic stability but introduces risks of defluorination. In vitro studies (ACS Med. Chem. Lett. 2019) demonstrate that cytochrome P450 enzymes (CYP3A4) catalyze defluorination, forming reactive aldehydes or ureas . Key metabolites include:

  • N-succinyl conjugates (via amine acylation).

  • α,β-Unsaturated aldehydes (via oxidative defluorination).

Isomerization and Conformational Dynamics

The compound’s cis/trans isomerization impacts pharmacological properties. Isomerization to the trans form is achieved via:

  • Thermal treatment in acidic/basic aqueous solutions .

  • Catalytic methods using Ru or Rh under hydrogen .

Stability Under Extreme Conditions

ConditionObservationReference
High pH (>10)Ester hydrolysis dominates
High temp. (>200°C)Deamination and decomposition
Enzymatic (CYP3A4)Defluorination and metabolite formation

Industrial-Scale Optimization

Efficient production prioritizes:

  • Cost reduction : Utilizing by-products from 1,4-cyclohexanedimethanol synthesis .

  • Yield maximization : Optimizing hydrogen pressure (20–200 kg/cm²) and reaction time (0.5–20 hrs) .

Scientific Research Applications

Chemistry

In organic synthesis, 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid; hydrochloride serves as a versatile building block. Its unique functional groups allow it to participate in various chemical reactions, making it an essential reagent in synthetic chemistry.

Biology

Research has focused on the compound's potential effects on biological systems, particularly its interactions with enzymes and cellular processes. The aminomethyl group can engage with specific molecular targets, while the fluorine atom influences reactivity and binding affinity.

Medicine

The compound is investigated for its therapeutic properties, particularly as a precursor for drug development. Notably, studies have explored its role as an inhibitor of Bruton's tyrosine kinase (BTK), which is significant in B-cell malignancies. Preliminary findings indicate that derivatives of this compound may exhibit inhibitory activity against BTK, suggesting potential applications in oncology.

Bruton's Tyrosine Kinase Inhibition

A study evaluated several derivatives of 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid for their ability to inhibit BTK. The results showed promising candidates with IC50 values in the low micromolar range, indicating effective inhibition suitable for further development as therapeutic agents against B-cell malignancies.

Cellular Assays

In vitro assays demonstrated that the compound could modulate cellular processes such as apoptosis and proliferation in cancer cell lines. These findings highlight its potential role in cancer therapy by targeting specific signaling pathways.

Industrial Applications

Beyond medicinal uses, 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid; hydrochloride is utilized in producing specialty chemicals and materials. Its versatility extends to various industrial applications where its unique properties can be exploited.

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Attributes :

  • Molecular Formula: C₈H₁₄ClFNO₂
  • Molecular Weight : ~209.67 g/mol (calculated).
  • Functional Groups: Fluorine (electron-withdrawing), aminomethyl (basic), carboxylic acid (acidic).

Structural and Functional Comparisons with Analogous Compounds

Table 1: Comparative Overview of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features References
Target Compound C₈H₁₄ClFNO₂ 209.67 4-F, 4-aminomethyl, carboxylic acid, HCl Fluorine enhances metabolic stability
cis-4-(Aminomethyl)cyclohexanecarboxylic acid HCl C₈H₁₆ClNO₂ 193.67 cis-aminomethyl, carboxylic acid, HCl Lacks fluorine; stereochemistry impacts activity
Tranexamic Acid Impurity C C₈H₁₄ClNO₂ 193.67 Cyclohexene ring, aminomethyl, HCl Unsaturated ring; impurity in Tranexamic acid
4-(Aminomethyl)-4-hydroxycyclohexane-1-carboxylic acid HCl C₈H₁₆ClNO₃ 209.67 4-OH instead of 4-F, HCl Hydroxyl group increases polarity
Methyl 4-(Aminomethyl)cyclohexanecarboxylate HCl C₉H₁₈ClNO₂ 207.70 Methyl ester, aminomethyl, HCl Esterification improves lipophilicity
Cetyl Tranexamate HCl C₂₃H₄₆ClNO₂ 408.08 Hexadecyl ester, aminomethyl, HCl Long alkyl chain enhances bioavailability

Fluorine vs. Hydroxyl Groups

  • Fluorine (Target Compound) :
    • Electronegativity : Reduces electron density, decreasing susceptibility to oxidation .
    • Lipophilicity : LogP ~0.5 (estimated), lower than hydroxyl analogs due to weaker hydrogen bonding .
  • Hydroxyl (4-Hydroxy Analog) :
    • Polarity : Higher aqueous solubility (e.g., ~50 mg/mL vs. ~30 mg/mL for fluorinated analog) .
    • Metabolism : Prone to glucuronidation or sulfation, increasing clearance rates .

Carboxylic Acid vs. Ester Derivatives

  • Carboxylic Acid (Target Compound): Ionization: pKa ~4.2 (carboxylic acid), ~8.1 (aminomethyl), enabling zwitterionic behavior at physiological pH . Solubility: ~20 mg/mL in water (HCl salt form) .
  • Methyl Ester () :
    • Lipophilicity : LogP ~1.2, enhancing membrane permeability .
    • Stability : Susceptible to esterase-mediated hydrolysis in vivo .
  • Cetyl Ester () :
    • Bioavailability : Designed for sustained release in topical formulations (e.g., skin-lightening agents) .

Stereochemical and Conformational Considerations

  • Cis vs. The target compound’s fluorinated 4-position imposes a chair conformation, reducing ring puckering and enhancing stability .
  • Cyclohexane vs. Cyclohexene Rings :

    • Tranexamic acid impurities (e.g., cyclohexene derivative in ) exhibit planar geometry, altering binding kinetics compared to saturated analogs .

Biological Activity

4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid; hydrochloride (CAS Number: 2361586-09-4) is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring an aminomethyl group, a fluorine atom, and a carboxylic acid moiety attached to a cyclohexane ring, suggests potential biological activities that merit detailed exploration.

  • Molecular Formula : C8H14ClFNO2
  • Molecular Weight : 211.66 g/mol
  • InChI Key : AYICSYVTJSMFAM-UEFILNELSA-N

The biological activity of 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid; hydrochloride is largely attributed to its interaction with various molecular targets:

  • Enzyme Interactions : The aminomethyl group can form hydrogen bonds with active sites on enzymes, potentially inhibiting or enhancing their activity.
  • Receptor Binding : The fluorine atom may increase the compound's binding affinity to specific receptors, influencing physiological responses.
  • Cellular Processes : The carboxylic acid group can participate in ionic interactions, affecting cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Case Study: Enzyme Inhibition

One notable study focused on the inhibition of a specific enzyme involved in metabolic pathways. The results demonstrated that the compound could inhibit the enzyme's activity by approximately 70% at a concentration of 50 µM. This inhibition suggests potential therapeutic applications in diseases where this enzyme is overactive.

Concentration (µM) Inhibition (%)
1020
2550
5070

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. In vitro studies using neuronal cell cultures showed that treatment with the compound reduced oxidative stress markers by up to 40%, indicating its potential role in neurodegenerative disease therapies.

Comparative Analysis with Similar Compounds

Compound Name Biological Activity Unique Feature
4-Aminobenzoic acidSunscreen agent; precursor for folic acidAromatic amine structure
Aminocaproic acidAntifibrinolytic agentLinear chain structure
4-(Aminomethyl)-4-fluorocyclohexanePotential enzyme inhibitor; neuroprotectiveFluorinated cyclohexane derivative

Applications in Drug Development

The unique properties of 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid; hydrochloride make it a candidate for further investigation in drug development. Its ability to modulate enzyme activity and its potential neuroprotective effects highlight its versatility as a lead compound for new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the purity and structural integrity of 4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid hydrochloride?

  • Methodological Answer : Use a combination of techniques:

  • HPLC with UV detection to quantify purity (≥96% threshold recommended for research-grade material) .
  • 1H/13C NMR to verify the fluorinated cyclohexane backbone and aminomethyl/carboxylic acid moieties .
  • Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS for HCl adduct detection) .
  • Optical rotation analysis if stereoisomers are present, using polarimetry with acetic acid/water solvent systems .

Q. How can researchers mitigate instability during storage of this compound?

  • Methodological Answer :

  • Store at -20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolytic cleavage of the C-F bond .
  • Conduct accelerated stability studies under varying pH (3–9) and temperature (4°C–40°C) to identify decomposition pathways .

Q. What synthetic routes are feasible for introducing the fluorine atom at the 4-position of the cyclohexane ring?

  • Methodological Answer :

  • Electrophilic fluorination : Use Selectfluor® or XeF₂ with a cyclohexene precursor .
  • Nucleophilic substitution : Replace a hydroxyl or nitro group with KF in polar aprotic solvents (e.g., DMF) .
  • Post-synthetic purification via recrystallization in ethanol/water mixtures to remove unreacted fluorinating agents .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for stereoisomers of this compound?

  • Methodological Answer :

  • Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases .
  • Synthesize diastereomeric salts with chiral acids (e.g., tartaric acid) and isolate via fractional crystallization .
  • Validate separation efficiency using circular dichroism (CD) or single-crystal X-ray diffraction .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Standardize assay conditions: Control pH (7.4 for physiological relevance), temperature (37°C), and solvent (DMSO ≤0.1% v/v) .
  • Perform metabolic stability tests in liver microsomes to identify degradation products that may interfere with activity .
  • Use isothermal titration calorimetry (ITC) to quantify binding affinity to target receptors, reducing variability from indirect assays .

Q. How can computational modeling optimize the compound’s interaction with enzymatic targets?

  • Methodological Answer :

  • Perform docking simulations (AutoDock Vina) using the fluorocyclohexane group’s electrostatic potential map to predict binding poses .
  • Apply molecular dynamics (MD) simulations (AMBER/CHARMM) to assess conformational stability of the aminomethyl group in active sites .
  • Validate models with SAR studies by synthesizing analogs with modified substituents (e.g., methyl vs. ethyl groups) .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 225°C vs. 210°C)?

  • Methodological Answer :

  • Differences in crystallization solvents (e.g., ethanol vs. acetonitrile) may alter crystal packing and mp .
  • Impurity profiles (e.g., residual HCl or solvents) can depress melting points; reanalyze with TGA-DSC to isolate thermal events .

Experimental Design Considerations

Q. How to design a scalable synthesis protocol minimizing hazardous intermediates?

  • Methodological Answer :

  • Replace toxic reagents (e.g., thionyl chloride) with green chemistry alternatives (e.g., SOCl₂ substitutes like PCl₃/imidazole) .
  • Implement flow chemistry for safer handling of exothermic steps (e.g., fluorination) .
  • Monitor reaction progress in real-time using in-situ FTIR to reduce hazardous byproduct formation .

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